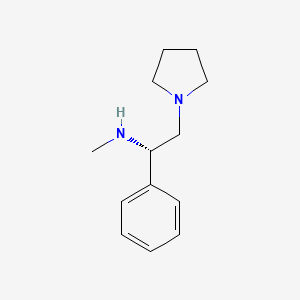
(S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine is a chiral diamine that has garnered interest due to its synthetic utility. The compound features a phenyl group and a pyrrolidine ring, which are connected through a central ethanamine scaffold. The presence of the N-methyl group indicates that it is a secondary amine, which can be crucial for its reactivity and the formation of various derivatives .
Synthesis Analysis
The synthesis of (S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine has been improved through two methods that start from readily available materials such as styrene oxide or phenylglycinol. These methods are reported to be simple, high yielding, and more efficient than previous synthetic routes. This advancement in the synthesis process is significant as it provides a more accessible route to obtain either enantiomer of this compound, which can be important for applications that require specific stereochemistry .
Molecular Structure Analysis
While the specific molecular structure analysis of (S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine is not detailed in the provided papers, the related Schiff bases synthesized from chiral-amine (R or S)-1-(p-R1-C6H4)ethylamine exhibit interesting structural properties. These compounds form distorted-tetrahedral complexes with copper(II), which undergo a conformational change from cis- to trans-isomer in solution. This indicates that the molecular structure of related compounds can significantly influence their reactivity and the formation of metal complexes .
Chemical Reactions Analysis
The Schiff bases related to (S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine react with copper(II) acetate in the presence of NH4PF6 to form distorted-tetrahedral complexes. These reactions demonstrate diastereoselection and induced chirality at the metal center, which is a fascinating aspect of the compound's reactivity. The ability to form specific diastereomers as major products in solution suggests that the compound and its derivatives can be used to achieve enantioselective synthesis, which is a valuable property in the field of chiral chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine are not explicitly discussed in the provided papers. However, the related copper complexes exhibit two quasi-reversible one-electron charge transfer processes, as evidenced by cyclic voltammetry. Additionally, the ECD spectra of these complexes confirm their enantiopurity or enantiomeric excess and suggest that the molecular structure of the ligands and their complexes can be correlated with their excited state properties. These findings imply that the physical and chemical properties of (S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine could also be characterized by similar spectroscopic and electrochemical techniques .
Aplicaciones Científicas De Investigación
1. Catalysis in Chemical Reactions
(S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine has been explored in various catalytic processes. For instance, it's been used in the asymmetric transfer hydrogenation (ATH) of ketones, a process vital in producing chiral compounds often used in pharmaceuticals. In a study, chiral synthons including derivatives of this compound were synthesized and applied in ATH, demonstrating moderate catalytic activities with low enantiomeric excess (Kumah et al., 2019).
2. Metal Complex Formation and DNA Interaction
Research has also focused on the synthesis of metal complexes using tridentate ligands derived from (S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine. These complexes exhibit strong DNA binding propensities and have been studied for their nuclease activity and cytotoxic effects on various cancer cell lines. The ability to interact with DNA opens up possibilities for their use in targeted therapies and as tools in molecular biology (Kumar et al., 2012).
3. Synthesis of Polymers
Another significant application is in polymer science. For instance, this compound has been utilized in the synthesis of polymers through the ring-opening polymerization of lactides. Dichloro zinc complexes with derivatives of (S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine have shown high catalytic activity in this process, producing stereocontrolled polylactides, which are essential in biodegradable plastic production (Nayab et al., 2012).
4. Organic Synthesis and Stereochemistry
The compound is also instrumental in the synthesis of organic molecules. For example, its derivatives have been used in the efficient preparation of diamines, which are valuable in organic synthesis. These methods, starting from readily available materials, offer high yields and shorter routes than previous synthetic methods (Sousa et al., 1997).
5. Corrosion Inhibition
In the field of materials science, cadmium(II) Schiff base complexes involving derivatives of (S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine have been synthesized for their potential use in corrosion inhibition on mild steel. This application bridges inorganic chemistry with materials and corrosion engineering (Das et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
(1S)-N-methyl-1-phenyl-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14-13(11-15-9-5-6-10-15)12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINZYRWMDNKTBY-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN1CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CN1CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

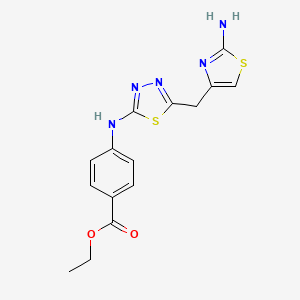
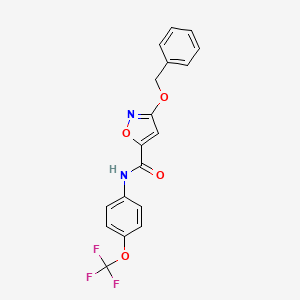

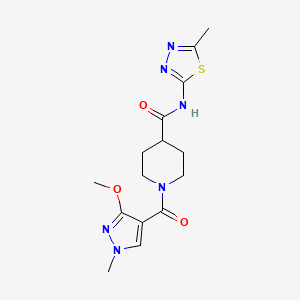
![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3004306.png)
![9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B3004308.png)

![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B3004314.png)
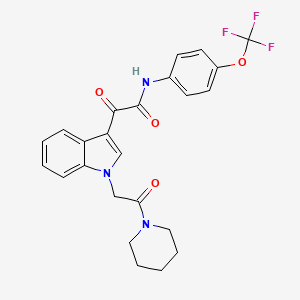
![N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B3004317.png)
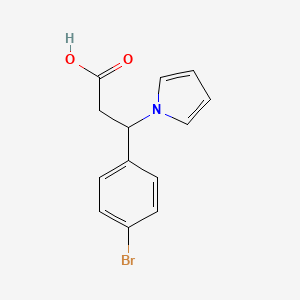
![1-(4-methylpyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3004319.png)
![3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3004320.png)
![1-(3-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea](/img/structure/B3004321.png)